1-[4-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]ethanone;dihydrochloride
Overview
Description
1-[4-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]ethanone;dihydrochloride is a complex organic compound that features a piperazine ring, a phenyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]ethanone;dihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Linking the Phenyl Group: The phenyl group is attached through nucleophilic substitution reactions, where the piperazine derivative reacts with a phenyl halide.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, followed by purification steps such as recrystallization.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Phenyl halides, methyl iodide, dimethyl sulfate, basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[4-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]ethanone;dihydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]ethanone;dihydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- 1-[4-[2-hydroxy-3-[4-(4-hydroxyphenyl)piperazin-1-yl]propoxy]phenyl]ethanone;dihydrochloride
- 1-[4-[2-hydroxy-3-[4-(4-ethoxyphenyl)piperazin-1-yl]propoxy]phenyl]ethanone;dihydrochloride
Comparison:
- Uniqueness: The presence of the methoxy group in 1-[4-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]ethanone;dihydrochloride imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions .
- Differences: Similar compounds with hydroxy or ethoxy groups may exhibit different pharmacokinetic and pharmacodynamic profiles, affecting their efficacy and safety in medicinal applications .
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]ethanone;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4.2ClH/c1-17(25)18-3-7-22(8-4-18)28-16-20(26)15-23-11-13-24(14-12-23)19-5-9-21(27-2)10-6-19;;/h3-10,20,26H,11-16H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMROTAGNDQOQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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